Product packaging for D-Leucine, L-alanyl-(Cat. No.:CAS No. 67392-70-5)

D-Leucine, L-alanyl-

Cat. No.: B13505562
CAS No.: 67392-70-5
M. Wt: 202.25 g/mol
InChI Key: RDIKFPRVLJLMER-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Leucine, L-alanyl- is a synthetic dipeptide composed of D-leucine and L-alanine, designed for advanced biochemical and pharmacological research. This compound is of significant interest in studies focusing on the unique properties and applications of peptides that incorporate D-amino acids. Incorporating a D-configured amino acid like D-leucine can dramatically alter the peptide's three-dimensional structure and enhance its metabolic stability by conferring resistance to proteolytic degradation by common enzymes that are specific for L-amino acids . This makes D-Leucine, L-alanyl- a valuable tool for investigating the effects of chirality on peptide function, stability, and interaction with biological systems. Researchers can utilize this dipeptide to probe cell-wall biosynthesis and remodeling in bacteria, as D-amino acids are known to be naturally produced and incorporated into the peptidoglycan of bacterial cell walls, regulating these critical processes . Furthermore, given that peptides containing D-amino acids are found in various natural antimicrobial agents and neuroactive peptides, this compound serves as a crucial building block or reference standard in the development of novel therapeutic agents, antimicrobial peptides, and neurological research models . Its applications extend to the field of enzymology, where it can be used to study the specificity and mechanism of peptidases and racemases. This product is intended for research and further manufacturing applications only and is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18N2O3 B13505562 D-Leucine, L-alanyl- CAS No. 67392-70-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67392-70-5

Molecular Formula

C9H18N2O3

Molecular Weight

202.25 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C9H18N2O3/c1-5(2)4-7(9(13)14)11-8(12)6(3)10/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)/t6-,7+/m0/s1

InChI Key

RDIKFPRVLJLMER-NKWVEPMBSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@H](CC(C)C)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C)N

Origin of Product

United States

Methodologies for the Synthesis and Derivatization of D Leucine, L Alanyl

Chemical Synthesis Approaches for D-Leucine, L-alanyl-

Chemical synthesis provides a robust and versatile platform for creating dipeptides. These methods can be broadly categorized into solid-phase and solution-phase synthesis, each with distinct advantages and requiring specific strategies for protecting reactive functional groups.

Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by Bruce Merrifield, has revolutionized the way peptides are made. biotage.com The core principle involves anchoring the C-terminal amino acid to an insoluble polymer resin, allowing for the sequential addition of N-terminally protected amino acids. biotage.com Reagents and by-products are easily removed by filtration, which simplifies the purification process at each step. biotage.com

For the synthesis of a D-Leucine, L-alanyl- analogue, L-alanine would first be anchored to the solid support. Subsequently, an N-protected D-leucine would be activated and coupled to the free amino group of the resin-bound alanine (B10760859). The inclusion of D-amino acids can enhance the resulting peptide's stability against proteolytic degradation. beilstein-journals.orglifetein.com

However, the synthesis of peptides containing D-amino acids or other modifications can sometimes lead to challenges such as aggregation and difficult coupling reactions. To overcome these issues, specialized techniques have been developed:

Pseudoproline Dipeptides: These are reversibly protected dipeptides that introduce a "kink" into the growing peptide chain, disrupting the formation of secondary structures that can cause aggregation. sigmaaldrich.com They are particularly useful in the synthesis of long or challenging sequences. sigmaaldrich.com

Alternative Coupling Reagents: The use of potent activation agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP® (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) can improve coupling efficiency for sterically hindered or difficult amino acid sequences. sigmaaldrich.com

Microwave-Assisted SPPS: The application of microwave energy can accelerate coupling and deprotection steps, reducing synthesis time and potentially improving the purity of the crude peptide. beilstein-journals.org

The final step in SPPS is the cleavage of the completed dipeptide from the resin and the simultaneous removal of all side-chain protecting groups, typically using a strong acid cocktail like trifluoroacetic acid (TFA). biotage.com

While SPPS is dominant for longer peptides, solution-phase synthesis remains a valuable and often preferred method for the large-scale production of short peptides like dipeptides. libretexts.org This classical approach involves carrying out all reactions in a homogeneous solution, with purification of the intermediate product after each step. libretexts.org

A critical aspect of solution-phase synthesis is the use of protecting groups to mask the reactive amino (-NH2) and carboxyl (-COOH) groups that are not intended to participate in the peptide bond formation. libretexts.org To synthesize D-Leucine, L-alanyl-, the amino group of D-leucine and the carboxyl group of L-alanine must be protected. libretexts.org After the coupling reaction, the protecting groups are removed to yield the final dipeptide. libretexts.org

Several protecting groups are commonly used, chosen for their stability under coupling conditions and their ease of removal under specific, mild conditions. libretexts.org

Protecting Group Abbreviation Target Functional Group Cleavage Conditions
tert-ButoxycarbonylBocAminoMild acid (e.g., Trifluoroacetic acid, TFA) libretexts.org
9-FluorenylmethoxycarbonylFmocAminoMild base (e.g., 20% Piperidine in DMF) libretexts.org
BenzyloxycarbonylZAminoHydrogenolysis or strong acid mdpi.com
Silyl (B83357) Esters-CarboxylFluoride ions acs.org

The formation of the peptide bond itself is facilitated by a coupling agent. Dicyclohexylcarbodiimide (DCC) is a classic example, while modern methods may employ agents like titanium tetrachloride (TiCl4) in combination with microwave heating to achieve rapid and high-yield synthesis with retention of chiral integrity. mdpi.comnih.gov A novel approach involves using an isostearyl-mixed anhydride (B1165640) for coupling, which, combined with a silyl ester for C-terminal protection, can streamline the process by avoiding a separate deprotection step. acs.org

Chemoenzymatic and Biocatalytic Pathways for D-Leucine, L-alanyl- Production

Harnessing the power of enzymes offers a green and highly selective alternative to purely chemical methods. nih.gov Biocatalytic approaches can operate under mild aqueous conditions, minimize the need for protecting groups, and achieve exquisite stereoselectivity, which is crucial for producing a specific isomer like D-Leucine, L-alanyl-. nih.gov

The formation of peptide bonds in nature is catalyzed by complex enzymatic machinery. Researchers have identified and engineered several classes of enzymes for the in vitro synthesis of dipeptides.

Non-Ribosomal Peptide Synthetases (NRPSs): These are large, modular mega-enzymes that assemble peptides without the use of ribosomes. mdpi.com A typical NRPS module consists of an Adenylation (A) domain, which selects and activates a specific amino acid, a Peptidyl Carrier Protein (PCP) domain that holds the activated amino acid, and a Condensation (C) domain that catalyzes peptide bond formation. mdpi.comasm.org The incorporation of D-amino acids is often achieved through an Epimerization (E) domain that converts an L-amino acid to its D-form after it has been loaded onto the PCP domain, or by an A-domain that is inherently selective for a D-amino acid. asm.org Engineering these domains could create a synthetic pathway for D-Leucine, L-alanyl-.

ATP-Grasp Ligases: This superfamily of enzymes uses the energy from ATP hydrolysis to form bonds. D-alanine-D-alanine ligase (Ddl), essential for bacterial cell wall synthesis, is a well-studied example. researchgate.net While its natural function is to create D-Ala-D-Ala, studies have shown that some Ddl enzymes, like the one from Thermotoga maritima, exhibit broad substrate specificity and can be used to synthesize various D-amino acid containing dipeptides at high temperatures. researchgate.net

Engineered Synthetases and Proteases: Machine learning and directed evolution are being used to engineer enzymes with novel specificities. nih.gov For instance, the amide synthetase McbA has been engineered to produce a wide array of amides, demonstrating stereoselectivity. nih.gov In another approach, proteases like papain and α-chymotrypsin, which normally hydrolyze peptide bonds, can be used in reverse under specific conditions (e.g., in organic solvents or frozen aqueous media) to catalyze their formation. nih.gov

Using whole microbial cells as biocatalysts provides a powerful and cost-effective production system. The cells contain all the necessary enzymes and cofactors, eliminating the need for expensive enzyme purification. nih.gov Genetically engineered E. coli is a common host for these systems. nih.gov

For the production of a dipeptide containing a D-amino acid, a key challenge is the supply of the D-amino acid itself, as L-amino acids are far more common and cheaper. Whole-cell systems can be designed to address this by creating multi-enzyme cascades.

System Enzymes Function Example Product
Stereoinversion SystemL-amino acid deaminase (LAAD) and D-amino acid dehydrogenase (DAPDH)Converts an L-amino acid into the corresponding D-amino acid. nih.govD-Leucine from L-Leucine nih.gov
Reductive Amination SystemD-amino acid dehydrogenase (DAADH) and Formate dehydrogenase (FDH)Synthesizes a D-amino acid from its corresponding α-keto acid. nih.govD-Leucine from 2-oxo-4-methylvaleric acid nih.gov
Deracemization CascadePhenylalanine ammonia-lyase (PAL), L-amino acid deaminase (LAAD), and D-amino acid transaminase (DAAT)Converts a cinnamic acid derivative first to an L-amino acid, then deracemizes it to the pure D-form. acs.orgD-phenylalanine derivatives acs.org

Once the D-amino acid is produced within the cell, another engineered or native enzyme, such as a ligase or a modified NRPS, could then couple it to the L-amino acid to form the final D-Leucine, L-alanyl- dipeptide.

Isotopic Labeling and Functional Derivatization for Mechanistic Research

Incorporating isotopic labels into D-Leucine, L-alanyl- is an invaluable tool for mechanistic research. By replacing atoms with their heavier, stable isotopes (e.g., replacing ¹²C with ¹³C, ¹⁴N with ¹⁵N, or ¹H with ²H), scientists can trace the molecule's fate in biological systems or elucidate reaction mechanisms without altering the chemical properties of the compound. silantes.com

This labeling can be achieved by using isotopically enriched starting materials during either chemical or enzymatic synthesis. silantes.com For example, stable isotope-labeled amino acids can be directly incorporated via SPPS. silantes.com The resulting labeled dipeptide can then be analyzed using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. silantes.comacs.org

Isotope Typical Use Analytical Technique Research Application
Nitrogen-15 (¹⁵N)Tracing nitrogen sources and metabolic pathways.Mass Spectrometry (MS), NMR Spectroscopy acs.orgStudying dipeptide turnover and biosynthesis. frontiersin.org
Carbon-13 (¹³C)Elucidating reaction mechanisms and metabolic flux.Mass Spectrometry (MS), NMR Spectroscopy acs.orgProbing the formation of the peptide backbone. acs.org
Deuterium (²H)Probing kinetic isotope effects; used in pharmacokinetics.Mass Spectrometry (MS)Studying enzyme-substrate interactions. silantes.com
Oxygen-18 (¹⁸O)Investigating the source of oxygen atoms in enzymatic or chemical reactions.Mass Spectrometry (MS)Elucidating details of bond cleavage and formation. acs.org

Functional derivatization, such as the synthesis of phosphinic dipeptide analogues where the peptide bond is replaced by a phosphinic group, is another key strategy. mdpi.com These analogues can act as potent and specific enzyme inhibitors, making them powerful tools for studying enzyme mechanisms and for drug discovery. The synthesis of these derivatives often requires multi-step procedures to create building blocks suitable for incorporation into larger peptide chains. mdpi.com

Enzymatic Metabolism and Interactions of D Leucine, L Alanyl

Substrate Specificity of Peptidases and Proteases Toward D-Leucine, L-alanyl-

The hydrolysis of dipeptides is carried out by a class of enzymes known as dipeptidases. The specificity of these enzymes is a key determinant in whether a dipeptide like D-Leucine, L-alanyl- can be cleaved into its constituent amino acids.

The rate at which peptidases hydrolyze dipeptides can be determined through kinetic studies, often involving the measurement of reaction rates at varying substrate concentrations. researchgate.net While direct kinetic data for the hydrolysis of D-Leucine, L-alanyl- is not extensively detailed in the provided search results, the principles of enzyme kinetics can be applied. The Michaelis-Menten model is a fundamental framework for characterizing enzyme-catalyzed reactions, including the hydrolysis of peptides. researchgate.net

Kinetic parameters such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat) are crucial for understanding the efficiency of an enzyme towards a specific substrate. researchgate.net For instance, studies on various peptidases have shown that their affinity and catalytic efficiency can vary significantly depending on the amino acid composition and stereochemistry of the dipeptide substrate. Some microbial renal dipeptidase-like proteins have been shown to hydrolyze L-D dipeptides, with L-Leu-D-Ala being a respectable substrate for some of these enzymes. core.ac.uk The hydrolysis rates of individual cleavage sites in proteins by enzymes like chymotrypsin (B1334515) can be calculated by analyzing peptide concentrations at different time points during the reaction. wur.nl

Interactive Table: Kinetic Parameters of Microbial Dipeptidase-like Proteins for L-D Dipeptides core.ac.uk

EnzymeSubstratekcat/Km (M⁻¹s⁻¹)
Bh2271L-Leu-D-Ala7.4 x 10³
Sco3058L-Arg-D-Asp7.6 x 10³
Gox2272L-Asn-D-Glu4.7 x 10³
Cc2746L-Met-D-Leu4.6 x 10³
LmoDPL-Leu-D-Ala1.1 x 10³
Rsp0802L-Met-D-Leu1.1 x 10³

Microorganisms are a rich source of enzymes with diverse catalytic capabilities, including the degradation of D-amino acid-containing peptides. Several bacterial species have been identified that possess D-dipeptidases, enzymes that specifically hydrolyze dipeptides containing D-amino acids.

For example, a D-alanyl-D-alanine (D-Ala-D-Ala) dipeptidase, designated PcgL, has been identified in the gram-negative bacterium Salmonella enterica. nih.govasm.orgasm.org This enzyme exhibits specificity for dipeptides with D-amino acids at the N-terminus, hydrolyzing D-Ala-D-Ala and DL-Ala-DL-Phe, but not L-Ala-L-Ala or L-Leu-Pro. nih.govasm.orgasm.org While this enzyme's primary substrate is D-Ala-D-Ala, its existence highlights the presence of enzymatic machinery in bacteria capable of recognizing and cleaving D-dipeptides. nih.govasm.org

Furthermore, studies on the degradation of cyclic dipeptides (diketopiperazines) have revealed the presence of enzymes in bacteria like Paenibacillus sp. and Microbacterium sp. that can enantioselectively cleave these compounds. researchgate.netnih.gov For instance, these strains were found to completely degrade cyclo(L-Ala-D-Ala) and cyclo(L-Ala-L-Ala), but not cyclo(D-Ala-D-Ala). researchgate.netnih.gov This indicates a specificity for the L-amino acid at the first position, which is relevant to the hydrolysis of a D-L dipeptide like D-Leucine, L-alanyl-.

Involvement of D-Leucine, L-alanyl- in Transamination Reactions

Transamination is a key metabolic reaction involving the transfer of an amino group from an amino acid to a keto acid, catalyzed by enzymes called transaminases or aminotransferases. D-amino acid transaminases (DAATs) are a specific class of these enzymes that act on D-amino acids. mdpi.comnih.gov

While there is no direct evidence of the dipeptide D-Leucine, L-alanyl- participating as a whole in transamination reactions, its constituent amino acid, D-leucine, is a substrate for DAATs. nih.govnih.gov Bacterial D-amino acid transaminases have been shown to catalyze the conversion of D-leucine to its corresponding keto acid, α-ketoisocaproate, when an appropriate α-keto acid acceptor is present. nih.gov For instance, in the presence of α-ketoisovalerate, DL-alanine can be converted to D-valine, and with α-ketoisocaproate, 90% of DL-alanine is converted to D-leucine. nih.gov

The transamination of D-amino acids is a critical step in their metabolism, allowing them to enter central metabolic pathways. ontosight.ai The specificity of DAATs for D-amino acids is crucial, although some minor activity with L-amino acids has been observed. nih.gov

Role of D-Leucine, L-alanyl- as an Enzyme Modulator (e.g., Inhibitor or Activator)

Molecules can act as modulators of enzyme activity, either by inhibiting or activating the enzyme. While there is no specific information on D-Leucine, L-alanyl- acting as a direct modulator, the constituent amino acids and related compounds can have such effects.

Catabolic Pathways of Constituent D-Leucine and L-Alanine and Potential Dipeptide Relevance

Following the hydrolysis of D-Leucine, L-alanyl- into its constituent amino acids, D-leucine and L-alanine, each amino acid enters its respective catabolic pathway.

The catabolism of D-leucine is initiated by the action of D-amino acid dehydrogenases or D-amino acid oxidases, which convert it to its corresponding α-keto acid, α-ketoisocaproic acid. ontosight.aiontosight.ai This keto acid can then be further metabolized, eventually leading to the production of acetyl-CoA and acetoacetate, which can be utilized for energy production. ontosight.aiwikipedia.org Alternatively, α-ketoisocaproic acid can be transaminated back to L-leucine, allowing it to enter the standard metabolic pathways for L-amino acids. ontosight.ai

The catabolism of L-alanine typically involves its conversion to pyruvate (B1213749) through a transamination reaction catalyzed by alanine (B10760859) aminotransferase. researchgate.netnih.govwikipedia.orgsmpdb.canih.govagriculturejournals.cz Pyruvate is a central metabolic intermediate that can enter the citric acid cycle for complete oxidation or be used as a substrate for gluconeogenesis to produce glucose. wikipedia.orgsmpdb.canih.gov In some bacteria, L-alanine catabolism can proceed through its racemization to D-alanine by alanine racemase, followed by the action of D-amino acid dehydrogenase to yield pyruvate. researchgate.netnih.gov

The relevance of the dipeptide D-Leucine, L-alanyl- in this context lies in its role as a potential source of these two amino acids. The enzymatic cleavage of the dipeptide makes D-leucine and L-alanine available for their respective catabolic pathways. The presence of dipeptides and their subsequent breakdown into amino acids is a significant aspect of protein and amino acid metabolism. mdpi.comcsic.esresearchgate.net

Interactive Table: Overview of Catabolic Pathways

Amino AcidInitial Enzyme(s)Key Intermediate(s)Final Product(s)
D-Leucine D-amino acid dehydrogenase/oxidaseα-Ketoisocaproic acidAcetyl-CoA, Acetoacetate
L-Alanine Alanine aminotransferasePyruvateAcetyl-CoA (via TCA cycle), Glucose (via gluconeogenesis)

Biological Roles and Mechanistic Insights Non Human and in Vitro Models

Integration of D-Leucine, L-alanyl- into Non-Ribosomal Peptide Biosynthesis

Non-ribosomal peptide synthetases (NRPSs) are large, modular enzymes that bacteria and fungi use to assemble a wide array of peptide-based natural products, many with important medicinal properties. uzh.chnih.gov Unlike ribosomal protein synthesis, which is limited to the 20 standard proteinogenic L-amino acids, NRPSs can incorporate hundreds of different building blocks, including D-amino acids, fatty acids, and other non-proteinogenic monomers. uzh.ch

The synthesis process is an assembly line where each module is responsible for the recognition, activation, and incorporation of a single amino acid into the growing peptide chain. uzh.chrsc.org Key catalytic domains within a module orchestrate this process. The Adenylation (A) domain selects and activates a specific amino acid as an aminoacyl-adenylate. rsc.org This activated amino acid is then covalently tethered to a Peptidyl Carrier Protein (PCP) domain. nih.gov The Condensation (C) domain catalyzes the formation of a peptide bond between the upstream, growing peptide chain and the downstream amino acid. uzh.ch

The incorporation of D-amino acids, such as the D-leucine found in L-alanyl-D-leucine, is a common feature of non-ribosomal peptides and is typically accomplished by an Epimerization (E) domain, which converts an L-amino acid substrate, already loaded onto its PCP domain, into its D-enantiomer. nih.gov Therefore, a dipeptide like L-alanyl-D-leucine could be formed within an NRPS assembly line when a module specific for L-alanine is followed by a module that incorporates L-leucine and then epimerizes it to D-leucine before peptide bond formation.

NRPS Domain Function Reference
Adenylation (A)Selects a specific amino acid and activates it using ATP. rsc.org
Peptidyl Carrier Protein (PCP)Covalently binds the activated amino acid via a phosphopantetheine arm and shuttles it between catalytic domains. nih.gov
Condensation (C)Catalyzes the formation of the peptide bond between the growing peptide chain and the next amino acid. uzh.ch
Epimerization (E)Converts an L-amino acid tethered to a PCP domain into its D-amino acid counterpart. nih.gov
Thioesterase (TE)Catalyzes the release of the final peptide product from the enzyme complex. uzh.ch

Contribution to Bacterial Cell Wall Structure and Remodeling

The bacterial cell wall is a vital structure that provides shape, and protection from osmotic lysis and other environmental stresses. nih.gov In most bacteria, the primary structural component of the cell wall is peptidoglycan (PG), a massive polymer composed of long glycan chains cross-linked by short peptides. nih.govoregonstate.education The presence of D-amino acids in these peptide stems is a hallmark of peptidoglycan, making the cell wall resistant to degradation by most standard proteases, which are specific for L-amino acids. frontiersin.org

While D-alanine and D-glutamic acid are the most common D-amino acids in PG, bacteria are known to produce and incorporate a variety of "non-canonical" D-amino acids, including D-leucine and D-methionine, into their cell walls. nih.govnih.gov This incorporation is not random but appears to be a regulated process, often occurring during stationary phase or under stress conditions, leading to the remodeling of the peptidoglycan layer. nih.gov This remodeling can alter the physical properties of the cell wall, such as its thickness, elasticity, and the degree of cross-linking. nih.govnih.gov

The biosynthesis of peptidoglycan begins in the cytoplasm with the assembly of a precursor unit, UDP-N-acetylmuramyl-pentapeptide. This process is catalyzed by a series of Mur ligase enzymes. oup.com The peptide stem is assembled sequentially, typically starting with L-alanine, followed by D-glutamic acid, a diamino acid (like meso-diaminopimelic acid or L-lysine), and culminating in a D-alanyl-D-alanine dipeptide. oregonstate.educationresearchgate.netglycopedia.eu This terminal D-Ala-D-Ala motif is critically important, as it is the substrate for the transpeptidase enzymes (also known as Penicillin-Binding Proteins or PBPs) that catalyze the final cross-linking of the peptidoglycan strands in the periplasm. nih.govresearchgate.net

The presence of exogenous D-amino acids, such as D-leucine, can interfere with this tightly regulated process. frontiersin.org These non-canonical D-amino acids can be incorporated into the peptide stem, often in place of the terminal D-alanine residues. frontiersin.orgmdpi.com For example, studies in Bacillus subtilis have shown that D-amino acids can compete with D-alanine for the fifth position in the pentapeptide, disrupting subsequent transpeptidation and transglycosylation reactions. frontiersin.org The transport of a dipeptide like L-alanyl-D-leucine into the cell via dipeptide permeases could provide a source of D-leucine for such incorporation events. annualreviews.orgmdpi.com

Position in Peptide Stem Typical Amino Acid (e.g., E. coli) Reference
1L-Alanine oregonstate.educationglycopedia.eu
2D-Glutamic acid oregonstate.educationglycopedia.eu
3meso-Diaminopimelic acid (m-A2pm) glycopedia.eu
4D-Alanine oregonstate.educationglycopedia.eu
5D-Alanine oregonstate.educationglycopedia.eu

The modification of the terminal D-dipeptide of the peptidoglycan precursor is a well-established mechanism of antibiotic resistance. The most studied example is resistance to glycopeptide antibiotics like vancomycin. Vancomycin functions by binding with high affinity to the D-alanyl-D-alanine terminus of the pentapeptide precursor, sterically hindering the transpeptidase enzymes from performing the cross-linking reaction, thereby weakening the cell wall. researchgate.netsrce.hr

Vancomycin-resistant enterococci (VRE) have evolved a mechanism to overcome this by altering the antibiotic's target. researchgate.net They replace the terminal D-alanine with either D-lactate or D-serine, forming precursors ending in D-alanyl-D-lactate or D-alanyl-D-serine. nih.govcdnsciencepub.com This subtle change dramatically reduces the binding affinity of vancomycin, rendering the antibiotic ineffective. researchgate.net This demonstrates that the precise composition of the terminal dipeptide is a critical determinant of susceptibility to certain classes of antibiotics. While direct evidence involving L-alanyl-D-leucine is not documented, the principle illustrates how the incorporation of different D-amino acids into this position, potentially delivered as dipeptides, could modulate bacterial resistance to cell wall-active antimicrobial agents.

Regulatory and Signaling Functions of D-Leucine, L-alanyl- in Microbial Physiology

Beyond their structural role in the cell wall, D-amino acids are increasingly recognized as extracellular signaling molecules that regulate various aspects of bacterial life, including community behaviors. nih.gov Many bacterial species release D-amino acids into their environment, especially during the stationary phase of growth. nih.gov These molecules, including D-leucine, can act as signals that influence the physiology of both the producing organism and other microbes within the same habitat. frontiersin.orgnih.gov

Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which provides protection from environmental threats, including antibiotics. nih.govapsnet.org The formation and dispersal of biofilms are tightly regulated processes. Several studies have identified D-amino acids as key signaling molecules that can inhibit the formation of biofilms and trigger the disassembly of mature ones. frontiersin.orgmdpi.com

A mixture of D-leucine, D-methionine, D-tyrosine, and D-tryptophan has been shown to prevent biofilm formation and break down existing biofilms in Bacillus subtilis at nanomolar concentrations. nih.gov D-leucine, acting alone, has also been demonstrated to inhibit biofilm formation in various bacteria, including Enterococcus faecalis and the citrus canker pathogen Xanthomonas citri. frontiersin.orgapsnet.org The proposed mechanism for this effect involves the incorporation of these non-canonical D-amino acids into the peptidoglycan cell wall, which in turn interferes with the proper anchoring of the TasA amyloid fibers that are crucial for biofilm integrity in B. subtilis. mdpi.comnih.gov An alternative hypothesis suggests that the anti-biofilm effect stems from the toxic misincorporation of D-amino acids into proteins, leading to growth inhibition. nih.gov The delivery of D-leucine via a dipeptide like L-alanyl-D-leucine could be an efficient uptake strategy, as bacteria possess specific dipeptide and oligopeptide permeases (Dpp and Opp) for nutrient acquisition. mdpi.com

Bacterial Species Effect of D-Leucine Concentration Reference
Bacillus subtilisInhibits biofilm formation; Disassembles existing biofilms.8.5 mM (inhibition); 23 µM (in conditioned medium) nih.gov
Staphylococcus aureusInhibits biofilm formation.(Not specified, but part of an effective mixture) mdpi.com
Enterococcus faecalisInhibits and disperses biofilms.2 mM frontiersin.org
Xanthomonas citriInhibits biofilm formation.10 mM apsnet.org

In the complex, multispecies environments that most bacteria inhabit, the production and release of specific metabolites can profoundly influence community structure and dynamics. frontiersin.org The release of D-amino acids is one such strategy that can shape the microbial landscape. For instance, Vibrio cholerae produces D-methionine and D-leucine during stationary phase, which regulate its own cell wall remodeling. nih.gov These secreted D-amino acids can also affect neighboring bacteria that may be sensitive to them, potentially inhibiting their growth or altering their biofilm-forming capacity. frontiersin.org

Furthermore, D-amino acids produced by gut microbiota, including D-leucine and D-alanine, are absorbed by the host and can influence physiological processes. pnas.org The metabolic interplay and cross-feeding of amino acids among different microbial species can drive complex population dynamics, such as oscillations in auxotrophic communities. nih.gov While the specific role of the dipeptide L-alanyl-D-leucine as a signaling molecule is yet to be fully elucidated, the established function of its D-leucine component as a modulator of microbial physiology suggests that the dipeptide could play a significant role in intercellular communication and the structuring of microbial communities.

In Vitro Studies on Cellular Transport and Uptake Mechanisms of D-Leucine, L-alanyl-

In vitro studies, primarily utilizing cell culture models that mimic the intestinal epithelium, such as Caco-2 cells, have been instrumental in elucidating the cellular transport and uptake mechanisms of dipeptides like D-Leucine, L-alanyl-. These studies provide insights into how such compounds traverse cellular barriers, a critical aspect of their bioavailability.

The transport of di- and tripeptides across the intestinal brush-border membrane is a primary route for the absorption of amino acids in mammals. This process is largely mediated by proton-coupled oligopeptide transporters (POTs), also known as the solute carrier 15 (SLC15) family. nih.gov The main transporters in this family are PEPT1 (SLC15A1) and PEPT2 (SLC15A2). nih.govguidetopharmacology.org PEPT1 is typically a low-affinity, high-capacity transporter found in the intestine, while PEPT2 is a high-affinity, low-capacity transporter primarily located in the kidneys and brain. nih.govresearchgate.net

Caco-2 cells are a widely used in vitro model for studying intestinal absorption because they differentiate into a monolayer of polarized enterocytes that express transporters similar to those in the human small intestine, including peptide transporters. mdpi.comnih.gov Studies using Caco-2 cells have shown that they express PEPT1, which is involved in the uptake of various di- and tripeptides. nih.govrsc.org

The transport of peptides can occur through several mechanisms, including carrier-mediated transport via transporters like PEPT1, paracellular transport (movement between cells), and transcytosis (transport within vesicles across the cell). rsc.org For many dipeptides, carrier-mediated transport is the dominant pathway. The driving force for this transport is a transmembrane electrochemical proton gradient. nih.gov

The stereochemistry of the amino acid residues within a dipeptide can significantly influence its interaction with transporters and its subsequent absorption. Generally, dipeptides composed of L-amino acids are transported more efficiently than those containing D-amino acids. scite.ainih.gov For instance, the absorption rate of L-alanyl-L-phenylalanine is substantially higher than that of its D-D isomer. scite.ai However, the specific transport characteristics of a mixed dipeptide like D-Leucine, L-alanyl- are dependent on the specific transporter's binding pocket and its tolerance for D-isomers at the N-terminal position. While L-amino acid transporters (LATs) are known to be inhibited by D-isomers of neutral amino acids like D-leucine, this suggests an interaction with the transporter. nih.govnih.govpsu.edu

In vitro transport studies often involve seeding Caco-2 cells on permeable supports, allowing for the measurement of the movement of a substance from an apical (luminal) to a basolateral (blood) compartment. mdpi.com The integrity of the Caco-2 cell monolayer is a critical factor in these experiments and is typically monitored by measuring the transepithelial electrical resistance (TEER). mdpi.comrsc.org The apparent permeability coefficient (Papp) is a key parameter calculated from these experiments to quantify the rate of transport across the cell monolayer. mdpi.commdpi.com

While direct studies on the transport of D-Leucine, L-alanyl- are not extensively detailed in the provided search results, the general principles of dipeptide transport provide a framework for understanding its likely mechanisms. Competitive inhibition studies are a common method to determine if a specific transporter is involved. In such experiments, the uptake of a labeled model substrate is measured in the presence and absence of the test compound (e.g., D-Leucine, L-alanyl-). A reduction in the uptake of the model substrate would suggest that both compounds compete for the same transporter. nih.gov For example, the dipeptide Gly-Gly has been used to competitively inhibit the transport of other peptides via PepT1. nih.gov

Furthermore, once inside the cell, dipeptides can be hydrolyzed by intracellular peptidases into their constituent amino acids, which are then available for cellular processes or can be transported out of the cell across the basolateral membrane. sci-hub.se The extent of intracellular hydrolysis versus intact transport across the cell is another important aspect investigated in these in vitro models. sci-hub.se

Interactive Data Table: Key Parameters in In Vitro Dipeptide Transport Studies

ParameterDescriptionTypical Measurement UnitSignificance in D-Leucine, L-alanyl- Transport Studies
Apparent Permeability (Papp) A measure of the rate at which a compound crosses a cell monolayer.cm/sQuantifies the overall transport efficiency across the intestinal barrier model. A higher Papp value suggests better absorption.
Michaelis-Menten Constant (Km) The substrate concentration at which the transport rate is half of the maximum (Vmax).µM or mMIndicates the affinity of D-Leucine, L-alanyl- for its transporter. A lower Km value signifies a higher affinity.
Maximum Transport Rate (Vmax) The maximum rate of transport at saturating substrate concentrations.pmol/min/mg protein or nmol/min/cm²Represents the capacity of the transport system for D-Leucine, L-alanyl-.
Transepithelial Electrical Resistance (TEER) A measure of the integrity and tightness of the cell monolayer.Ω·cm²Ensures that the observed transport is primarily transcellular and not due to leakage between cells (paracellular).
Inhibition Constant (Ki) The concentration of an inhibitor (e.g., another dipeptide) required to produce half-maximum inhibition.µM or mMUsed in competitive transport studies to determine if D-Leucine, L-alanyl- shares a transporter with other known substrates.

Advanced Analytical and Spectroscopic Methodologies for D Leucine, L Alanyl Research

Chromatographic Techniques for Separation and Purification

Chromatography is a fundamental tool for the separation and purification of dipeptides from reaction mixtures or biological samples. The ability to resolve stereoisomers is particularly crucial for studying the specific biological roles and chemical properties of D-amino acid-containing peptides.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating molecules, and its application with chiral stationary phases (CSPs) is essential for resolving enantiomers and diastereomers of dipeptides like D-Leucine, L-alanyl-. biocompare.com The choice of CSP and mobile phase composition is critical for achieving effective separation.

Chiral stationary phases based on macrocyclic glycopeptides, such as teicoplanin, have proven effective for the direct analysis of underivatized amino acids and peptides. These CSPs possess ionic groups, making them compatible with a range of aqueous and organic mobile phases suitable for polar and ionic analytes. For instance, the enantiomers of amino acids can be resolved on an Astec CHIROBIOTIC® T column, which utilizes teicoplanin as the chiral selector. The retention and selectivity on such columns are influenced by the concentration of the organic modifier in the mobile phase, often exhibiting a "U-shaped" retention profile.

Crown ethers are another important class of CSPs for chiral separations of amino acids and peptides. chromatographyonline.commdpi.com A stationary phase based on (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid has been used to resolve dipeptide and tripeptide enantiomers. nih.gov The elution order is generally determined by the configuration of the N-terminal amino acid. nih.gov For many dipeptides, the LL- and LD-enantiomers exhibit stronger interaction with this type of CSP compared to their DD- or DL-counterparts. nih.gov The composition of the mobile phase, including the type and concentration of acid and organic modifiers like methanol (B129727), can be optimized to improve retention times and resolution. nih.gov For example, a mobile phase of 10 mM sulfuric acid in 70% aqueous methanol has been successfully applied for the separation of various dipeptides. nih.gov

The separation of all four stereoisomers of a dipeptide, such as Ala-Phe, has been achieved under specific experimental conditions. nih.gov Furthermore, derivatization of dipeptides with chiral reagents like N-acetyl-L-cysteine and o-phthalaldehyde (B127526) can facilitate their separation on achiral HPLC systems. nih.gov

The development of a single, LC-MS-compatible mobile phase system that can resolve the majority of common amino acid enantiomers on a teicoplanin-based CSP represents a significant advancement, providing a foundation for broader applications in the analysis of D-amino acid-containing peptides.

Parameter Condition 1 Condition 2 Condition 3
Chiral Stationary Phase (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acidAstec CHIROBIOTIC® T (teicoplanin-based)AmyCoat-RP
Mobile Phase 10 mM sulfuric acid in 70% aqueous methanolMethanol/Water with 5 mM HClO₄Ammonium acetate (B1210297) (10 mM)-methanol-acetonitrile (50:5:45, v/v)
Analytes Dipeptides and tripeptidesUnderivatized amino acidsDL-leucine-DL-tryptophan stereoisomers
Key Finding N-terminus configuration determines elution order."U-shaped" retention profile with varying organic modifier.Separation of all four stereoisomers achieved.
Reference nih.gov chromatographyonline.com nih.gov

While HPLC is more commonly employed for dipeptide analysis, Gas Chromatography (GC) also offers valuable applications, particularly for the analysis of stereoisomers. To make dipeptides amenable to GC analysis, they typically require derivatization to increase their volatility. This process converts the polar dipeptide into a less polar and more volatile compound that can be readily vaporized and separated in the gas phase.

The choice of derivatization reagent and chiral stationary phase is critical for the successful separation of dipeptide stereoisomers by GC. Common derivatization strategies involve esterification of the carboxyl group followed by acylation of the amino group. The resulting derivatives can then be separated on a chiral capillary column. The differences in the interactions between the chiral stationary phase and the diastereomeric derivatives allow for their resolution.

GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) can be used for the detection and quantification of the separated stereoisomers. GC-MS provides the added advantage of structural information, which aids in the confident identification of the dipeptide isomers. The development of new chiral stationary phases with high thermal stability and enantioselectivity continues to expand the utility of GC for the analysis of D-amino acid-containing peptides like D-Leucine, L-alanyl-.

Mass Spectrometry (MS) Applications in Dipeptide Characterization and Quantitation

Mass spectrometry is an indispensable tool in the study of dipeptides, providing sensitive and specific information for both structural characterization and quantitative analysis. When coupled with chromatographic separation techniques like HPLC or GC, MS offers a powerful platform for dipeptide research.

Tandem mass spectrometry (MS/MS) is a highly specific technique used to confirm the structure of dipeptides like D-Leucine, L-alanyl-. In an MS/MS experiment, the dipeptide ion is first isolated in the mass spectrometer and then subjected to fragmentation by collision with an inert gas. The resulting fragment ions are then analyzed to generate a fragmentation spectrum.

The fragmentation pattern of a dipeptide is characteristic of its amino acid sequence. The primary fragmentation occurs at the peptide bond, leading to the formation of b- and y-ions. The mass difference between consecutive b- or y-ions corresponds to the mass of a specific amino acid residue, allowing for the determination of the amino acid sequence. For D-Leucine, L-alanyl-, the fragmentation pattern would confirm the presence and order of the leucine (B10760876) and alanine (B10760859) residues.

While MS/MS can readily determine the amino acid sequence, it generally cannot differentiate between stereoisomers (e.g., D-Leucine, L-alanyl- vs. L-Leucine, L-alanyl-) as they have the same mass and produce identical fragmentation patterns. Therefore, prior chiral separation by HPLC or GC is necessary to distinguish between stereoisomers before MS/MS analysis. The combination of chiral chromatography and tandem mass spectrometry provides a robust methodology for the unambiguous identification and structural confirmation of specific dipeptide stereoisomers.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive and selective method for the quantitative analysis of dipeptide levels in complex biological matrices such as plasma, tissues, and cell extracts. This technique is crucial for understanding the physiological and pathological roles of dipeptides like D-Leucine, L-alanyl-.

For quantitative analysis, a stable isotope-labeled internal standard of the dipeptide is often used. This internal standard has the same chemical properties as the analyte but a different mass, allowing it to be distinguished by the mass spectrometer. The ratio of the signal from the endogenous dipeptide to the signal from the internal standard is used to calculate the concentration of the dipeptide in the sample. This method, known as stable isotope dilution analysis, corrects for variations in sample preparation and instrument response, leading to highly accurate and precise quantification.

Selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) are commonly used scan modes in triple quadrupole mass spectrometers for quantitative analysis. In these modes, the mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. This provides a high degree of selectivity, minimizing interference from other components in the complex matrix. The high sensitivity of modern LC-MS systems allows for the detection and quantification of dipeptides at very low concentrations, often in the picomolar to nanomolar range.

Technique Application Key Information Provided Example
LC-MS/MS Structural ConfirmationAmino acid sequence from fragmentation patterns.Identifying the sequence as Alanyl-Leucine.
LC-MS (SRM/MRM) Quantitative AnalysisPrecise concentration of the dipeptide in a sample.Measuring D-Leucine, L-alanyl- levels in human plasma.
Stable Isotope Dilution Accurate QuantitationCorrection for matrix effects and instrument variability.Using ¹³C,¹⁵N-labeled D-Leucine, L-alanyl- as an internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the three-dimensional structure and dynamics of molecules in solution. For a dipeptide like D-Leucine, L-alanyl-, NMR can be used to confirm its covalent structure and determine its preferred conformation.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide information about the chemical environment of each atom in the molecule. The chemical shifts, coupling constants, and integration of the signals in a ¹H NMR spectrum can be used to identify the different amino acid residues and confirm their connectivity.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are used to establish correlations between protons that are coupled to each other, providing further confirmation of the amino acid spin systems. NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments provide information about the spatial proximity of protons. The intensities of the cross-peaks in a NOESY or ROESY spectrum are related to the distance between the corresponding protons, allowing for the determination of the dipeptide's conformation in solution.

By analyzing the various NMR parameters, researchers can build a detailed three-dimensional model of D-Leucine, L-alanyl-. This structural information is invaluable for understanding its interactions with other molecules, such as receptors or enzymes, and for elucidating the structure-activity relationships of D-amino acid-containing peptides.

Vibrational Spectroscopy for Conformational and Interaction Studies

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, probe the vibrational modes of a molecule. These methods are highly sensitive to the molecular structure, conformation, and intermolecular interactions, such as hydrogen bonding. fu-berlin.de

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For peptides, the IR spectrum is dominated by characteristic amide bands that provide information about the backbone conformation. researchgate.net

Combined experimental and computational studies on the related L-alanyl-L-leucine peptide have provided detailed assignments of its vibrational spectrum. fu-berlin.defu-berlin.de The most prominent bands include the Amide I band (arising primarily from the C=O stretching vibration of the peptide bond) and the Amide II band (resulting from a coupling of the N-H in-plane bending and C-N stretching vibrations). nih.gov The exact frequencies of these bands are sensitive to the peptide's secondary structure and hydrogen-bonding environment. fu-berlin.de For D-Leucine, L-alanyl-, the IR spectrum is expected to show these characteristic bands, with frequencies that reflect the specific conformation adopted due to the D-L chiral sequence.

Vibrational BandApproximate Wavenumber (cm⁻¹)Vibrational Assignment
Amide A~3300N-H stretching
Amide I1600 - 1700C=O stretching
Amide II1500 - 1600N-H bending and C-N stretching
Carboxyl stretch (νCOO⁻)~1590Asymmetric stretching of the C-terminal COO⁻ group

This interactive table lists the major IR absorption bands for peptides. The precise position of the Amide I band is a key indicator of secondary structure.

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. It provides information about molecular vibrations and is particularly useful for studying non-polar bonds and symmetric vibrations, which may be weak in IR spectra. nih.gov

Approximate Raman Shift (cm⁻¹)Vibrational Assignment (based on L-leucine)
830 - 850COO⁻ deformation / CH₃ rocking
900 - 1100C-C and C-N stretching
1300 - 1375C-H deformation
1430 - 1475CH₃ symmetric and asymmetric bending
2800 - 3100C-H stretching (CH, CH₂, CH₃)

This interactive table shows characteristic Raman shifts observed for L-leucine, which would be principal components in the spectrum of D-Leucine, L-alanyl-.

Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Analysis

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule. nih.gov It is an exceptionally powerful technique for studying the secondary structure of peptides and proteins in solution. springernature.comamericanpeptidesociety.org

Since D-Leucine, L-alanyl- is a chiral molecule, it will exhibit a CD spectrum. The spectrum is exquisitely sensitive to the peptide's conformation. Enantiomeric molecules (e.g., an all-L peptide versus an all-D peptide) produce mirror-image CD spectra. mdpi.comresearchgate.net A heterochiral dipeptide like D-Leucine, L-alanyl- will have its own unique CD signature that is not a simple mirror image or summation of its homochiral counterparts. nih.govresearchgate.net This unique spectrum directly reflects the secondary structure that the D-L sequence adopts in solution.

Different secondary structures have characteristic CD spectra. americanpeptidesociety.org For example, an α-helix typically shows strong negative bands around 222 nm and 208 nm, while a β-sheet shows a negative band near 218 nm. nih.gov A random coil conformation gives rise to a spectrum with a strong negative band below 200 nm. americanpeptidesociety.org By analyzing the CD spectrum of D-Leucine, L-alanyl-, researchers can estimate the relative populations of different conformations the dipeptide adopts in solution, providing crucial insight into its structure-function relationship. nih.govspringernature.com

Secondary StructureWavelength of Positive Band(s) (nm)Wavelength of Negative Band(s) (nm)
α-helix~193~208, ~222
β-sheet~195~218
Random Coil~212~195

This interactive table summarizes the characteristic far-UV CD spectral features for common peptide secondary structures.

Structural Biology and Conformational Dynamics of D Leucine, L Alanyl

Molecular Modeling and Computational Chemistry of the Dipeptide

Computational methods provide powerful insights into the structural and dynamic properties of peptides at an atomic level. frontiersin.org These approaches are essential for predicting how peptides like D-Leucine, L-alanyl- behave in different environments and interact with biological targets. frontiersin.org

Molecular dynamics (MD) simulations and other computational techniques are employed to predict the preferred conformations and inherent flexibility of dipeptides. acs.orgpsu.edu These simulations can reveal the accessible conformational states and the energy barriers between them. For dipeptides in general, the major backbone conformations are typically Polyproline II (PII), β-strand, and α-helical (αR). pnas.orgacs.org Experimental data on various dipeptides suggest that PII and β conformations are often the most populated, while the αR conformation is usually a minor component. pnas.orgacs.org

The flexibility of a peptide is a critical factor in its biological function, influencing its ability to bind to receptors or enzyme active sites. mdpi.com Computational studies can model this flexibility, showing how the peptide chain can adapt its shape. For instance, MD simulations have been used to explore the conformational space of tripeptides like Z-L-Ala-L-Ala-L-Leu-pNA, revealing both extended and folded structures. psu.edu The flexibility is not only in the backbone but also in the side-chains, with dihedral angles like χ1 being important for protein dynamics. acs.org

The accuracy of these predictions is highly dependent on the force field used in the simulations. acs.org Different force fields can yield varying predictions for the relative populations of different conformations. acs.org For example, some force fields may overestimate the population of helical conformations compared to experimental findings. acs.org Therefore, benchmarking computational results against experimental data is crucial for validating the predictive models. pnas.orgresearchgate.net

Table 1: Predicted Conformational Properties of Dipeptides

Property Computational Method Predicted Outcome for a Dipeptide like D-Leucine, L-alanyl-
Backbone Conformation Molecular Dynamics (MD) Simulations with various force fields (e.g., AMBER, CHARMM, OPLS-AA) Predominantly PII and β-strand conformations, with a smaller population of αR. pnas.orgacs.org
Flexibility MD Simulations, Normal Mode Analysis High degree of flexibility in both backbone and side chains, allowing for adaptation to binding sites. psu.edumdpi.com

| Side-Chain Orientation | Rotamer analysis from MD trajectories, Quantum Chemistry Methods | Preferred rotameric states for the leucine (B10760876) and alanine (B10760859) side chains, influenced by the backbone conformation. acs.org |

This table is generated based on general findings for dipeptides and serves as an illustrative example for D-Leucine, L-alanyl-.

Understanding how D-Leucine, L-alanyl- interacts with enzymes or receptors is key to elucidating its biological role. Molecular docking and MD simulations are the primary computational tools for this purpose. frontiersin.org Docking predicts the preferred binding orientation of the dipeptide within the active site of a protein, while MD simulations can then be used to refine the docked pose and study the dynamics of the complex. frontiersin.orgnih.gov

These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the peptide-protein complex. mdpi.comacs.org For example, in the binding of peptides to their protein targets, hydrophobic residues like leucine often play a crucial role by fitting into hydrophobic pockets on the protein surface. nih.gov The stereochemistry of the amino acids is critical in these interactions, as the D- and L-forms will orient their side chains differently, leading to distinct binding modes and affinities.

The challenge in these simulations lies in the inherent flexibility of both the peptide and the protein. frontiersin.orgmdpi.com Advanced techniques like Gaussian accelerated molecular dynamics (GaMD) are being developed to better sample the conformational space and improve the accuracy of binding predictions. nih.gov These methods have shown success in refining peptide-protein complex structures and providing a more detailed understanding of the binding mechanism. nih.gov

Table 2: Simulated Interaction Parameters for Dipeptide-Protein Complexes

Interaction Type Simulation Technique Key Findings from General Dipeptide-Protein Simulations
Binding Affinity Free Energy Calculations (e.g., MM/PBSA, FEP) The D- and L-stereochemistry significantly impacts binding free energy due to different interaction patterns.
Hydrogen Bonds MD Simulation Trajectory Analysis Formation of stable hydrogen bonds between the peptide backbone and/or side chains and the protein active site residues. mdpi.comacs.org
Hydrophobic Interactions MD Simulation, Docking with hydrophobic scoring functions The leucine side chain is likely to engage in significant hydrophobic interactions within a binding pocket. nih.gov

This table is generated based on general findings for dipeptide-protein interactions and serves as an illustrative example for D-Leucine, L-alanyl-.

Experimental Approaches to Dipeptide Conformation in Solution and Crystalline States

Experimental techniques are crucial for determining the actual three-dimensional structures of peptides and validating computational models. The conformation of a dipeptide can differ significantly between the solid crystalline state and in solution.

In the crystalline state , X-ray crystallography provides a high-resolution snapshot of the peptide's conformation. nih.gov Crystal structures of related dipeptides, such as cyclo(L-alanyl-L-alanyl) and cyclo(D-alanyl-L-alanyl), have been determined, revealing details about the peptide backbone and side-chain orientations. acs.org For instance, studies on L-alanine crystals with L-leucine as an additive have shown how interactions between different amino acids can influence crystal morphology. nih.gov The crystal structure of L-leucine hydrobromide has also been reported. researchgate.net

In solution , the dipeptide is more flexible and can adopt multiple conformations. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying peptide conformation in solution. mdpi.compnas.org NMR can provide information on the relative populations of different conformers through measurements like nuclear Overhauser effects (NOEs) and J-coupling constants. researchgate.net For example, the 3J(HN,Hα) coupling constant is sensitive to the backbone dihedral angle φ and can help distinguish between different backbone conformations. pnas.org Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is also used to probe the conformational states of dipeptides in solution. pnas.orgresearchgate.net The amide I and amide III bands in vibrational spectra are particularly sensitive to the peptide backbone conformation. pnas.orgresearchgate.net

Structure-Activity Relationship (SAR) Studies Related to D-Leucine, L-alanyl- Stereochemistry

Structure-activity relationship (SAR) studies aim to connect the chemical structure of a molecule to its biological activity. chemrxiv.orgnih.gov For dipeptides, the stereochemistry of the constituent amino acids is a critical determinant of their activity. researchgate.net The use of a D-amino acid, such as D-leucine, can have profound effects on the peptide's properties.

The presence of a D-amino acid can:

Increase Proteolytic Stability: Peptides containing D-amino acids are often more resistant to degradation by proteases, which typically recognize and cleave peptide bonds between L-amino acids. This can lead to a longer biological half-life.

Modify Receptor Binding: The altered shape and stereochemistry can lead to different interactions with receptors or enzymes. researchgate.net In some cases, this can enhance binding affinity and potency, while in others it may decrease or abolish activity. researchgate.netresearchgate.net

For example, in the context of muramyl dipeptide (MDP) analogs, which are recognized by the NOD2 receptor, the stereochemistry of the amino acid residues is crucial for agonistic activity. chemrxiv.orgchemrxiv.org Similarly, SAR studies on other dipeptides have shown that the configuration of the amino acids is a key factor for their biological effects, such as antiviral or antimicrobial activity. nih.govasm.org The specific combination of a D-amino acid at one position and an L-amino acid at another, as in D-Leucine, L-alanyl-, creates a unique stereochemical profile that dictates its specific biological interactions and activity.

Table 3: Compound Names Mentioned

Compound Name
D-Leucine, L-alanyl-
Z-L-Ala-L-Ala-L-Leu-pNA
cyclo(L-alanyl-L-alanyl)
cyclo(D-alanyl-L-alanyl)
L-alanine
L-leucine
Muramyl dipeptide (MDP)

Future Directions and Emerging Research Avenues for D Leucine, L Alanyl

Development of Novel Biocatalysts and Bioprocesses Utilizing the Dipeptide

The synthesis of dipeptides containing D-amino acids presents a unique challenge for chemists. The development of efficient and selective biocatalysts is a primary focus for future research. Enzymes, with their inherent stereospecificity, offer a promising alternative to traditional chemical synthesis methods. Future work in this area will likely concentrate on the discovery and engineering of novel enzymes capable of specifically synthesizing D-Leucine, L-alanyl-. This includes enzymes that can form peptide bonds between a D-amino acid at the N-terminus and an L-amino acid at the C-terminus.

Furthermore, the integration of these novel biocatalysts into streamlined bioprocesses is a critical next step. This involves optimizing reaction conditions, developing efficient downstream processing techniques for purification, and potentially creating whole-cell biocatalyst systems. The goal is to establish sustainable and economically viable methods for producing D-Leucine, L-alanyl- on a larger scale, which will be crucial for enabling its broader application in research and industry.

Engineering Microbial Systems for Enhanced D-Dipeptide Production or Specific Interactions

Metabolic engineering of microorganisms offers a powerful platform for the production of D-amino acid containing dipeptides. Future research will focus on designing and constructing microbial cell factories specifically for the synthesis of D-Leucine, L-alanyl-. This involves the introduction of heterologous genes encoding for enzymes with the desired synthetic capabilities and the modification of endogenous metabolic pathways to increase the precursor supply of D-leucine and L-alanine.

Key to this endeavor is the identification and characterization of enzymes such as D-amino acid aminotransferases, racemases, and peptide ligases that can be harnessed for this purpose. Researchers will likely employ synthetic biology tools to create fine-tuned genetic circuits that control the expression of these enzymes, thereby maximizing the yield and purity of the target dipeptide. Additionally, engineering microbial systems to exhibit specific interactions with D-Leucine, L-alanyl- could unveil novel biological functions and applications, such as in the development of targeted antimicrobial strategies or as components of biosensors.

Exploration of D-Leucine, L-alanyl- as a Mechanistic Probe for Biological Processes

The unique stereochemistry of D-Leucine, L-alanyl- makes it a valuable tool for probing biological systems. Because D-amino acids are less common in nature than their L-counterparts, dipeptides containing them can exhibit altered susceptibility to enzymatic degradation. This property can be exploited to study the activity and specificity of proteases and peptidases. Early 20th-century research investigated the behavior of various dipeptides, including those with D-amino acids, in the presence of enzymes like tyrosinase, though the specific dipeptide was d-alanyl-d-leucine. archive.org

Future research will likely involve using D-Leucine, L-alanyl- to investigate peptide transport systems, receptor-ligand interactions, and the intricacies of protein synthesis and degradation. By comparing the biological effects of D-Leucine, L-alanyl- with its L-L or D-D stereoisomers, scientists can gain insights into the stereospecific requirements of various cellular processes. This approach can help to elucidate the functional significance of stereochemistry in molecular recognition and signaling pathways.

Integration of D-Leucine, L-alanyl- in Biomimetic and Advanced Materials Research

The incorporation of D-amino acids into peptides can significantly influence their secondary structure and self-assembly properties. This makes D-Leucine, L-alanyl- an intriguing building block for the development of novel biomimetic and advanced materials. Future research in this area will explore how this dipeptide can be used to create hydrogels, nanofibers, and other ordered nanostructures with unique and tunable properties.

The presence of the D-amino acid can impart increased resistance to proteolysis, enhancing the stability and longevity of the resulting materials in biological environments. This is a highly desirable characteristic for applications in tissue engineering, drug delivery, and regenerative medicine. Researchers will likely investigate the self-assembly of D-Leucine, L-alanyl- under various conditions and in combination with other molecules to create functional materials with tailored mechanical, chemical, and biological properties.

Uncovering Undiscovered Biological Roles in Diverse Organisms and Ecosystems

While the presence of D-amino acids is well-documented in certain bacteria and marine invertebrates, the full extent of their distribution and biological roles across the tree of life remains largely unknown. Future research will focus on identifying the natural occurrence of D-Leucine, L-alanyl- and other D-dipeptides in a wider range of organisms and ecosystems. This will involve the use of advanced analytical techniques, such as mass spectrometry and chromatography, to screen for these molecules in various biological samples.

Uncovering new biological contexts for D-Leucine, L-alanyl- could lead to the discovery of novel physiological functions. For instance, these dipeptides may play roles in cell-cell communication, host-microbe interactions, or as signaling molecules in complex ecological networks. Elucidating these undiscovered roles will not only expand our fundamental knowledge of biochemistry and biology but may also open up new avenues for biotechnological and therapeutic applications.

Q & A

Q. Advanced Research Focus

  • Material Selection: Use high-purity D-Leucine (>98%) and pharmaceutical-grade L-Val to minimize contamination risks .
  • Crystallization Protocols: Co-crystallize D-Leucine with L-Val under controlled pH/temperature to study stereospecific interactions. Monitor crystal growth via X-ray diffraction .
  • Quantitative Analysis: Employ HPLC or mass spectrometry to quantify D-Leucine incorporation rates and compare with L-Leucine controls .
    Data Challenge: Address solubility discrepancies by pre-treating samples with buffers (e.g., 6 N HCl) to stabilize amino acids during analysis .

How should researchers resolve contradictions between predicted and observed ion mobility data for D-Leucine isomers?

Q. Data Contradiction Analysis

  • Error Source Identification: Compare theoretical models (e.g., Equation 4 for resolving power) with experimental setups. For example, a 5% error in IMS predictions may arise from instrument calibration or sample impurities .
  • Statistical Validation: Use peak-to-peak resolution metrics (e.g., 1.43 vs. predicted 1.50) and calculate overlap percentages (6%) to refine predictive algorithms .
  • Replicate Experiments: Conduct triplicate runs to assess reproducibility and adjust mobility parameters (e.g., drift gas composition) .

What methodological steps ensure enantiomeric purity during the synthesis of D-Leucine-containing peptides?

Q. Advanced Synthesis Focus

  • Purity Verification: Perform chiral chromatography (e.g., using β-cyclodextrin columns) and optical rotation assays to confirm >99% enantiomeric excess .
  • Stability Testing: Store synthesized peptides at +4°C in desiccated conditions to prevent racemization .
  • Contamination Mitigation: Avoid contact with strong oxidizers and use PPE to prevent sample degradation during handling .

How can researchers study the role of L-alanyl-D-glutamyl motifs in bacterial peptidoglycan structure and function?

Q. Biological Interaction Focus

  • Structural Analysis: Use NMR or cryo-EM to map covalent linkages in peptidoglycan strands, focusing on L-alanyl-β-D-glutamyl-(L)-diaminoacyl-D-alanine tetrapeptides .
  • Enzymatic Assays: Test lysozyme resistance in peptidoglycan variants with modified L-alanyl-D-Leucine side chains .
  • Comparative Studies: Analyze cross-linking efficiency between wild-type and mutant bacterial strains lacking D-amino acid incorporation pathways .

What are the best practices for ensuring stability and reproducibility in D-Leucine experiments under varying laboratory conditions?

Q. Experimental Design Focus

  • Storage Protocols: Maintain D-Leucine at +4°C in airtight containers to prevent hygroscopic degradation .
  • Environmental Controls: Monitor lab humidity (<30%) and avoid exposure to oxidizing agents to preserve chemical integrity .
  • Documentation: Record batch-specific purity data (e.g., loss on drying ≤0.2%) and validate with Certificates of Analysis (CoA) .

How can researchers formulate hypothesis-driven questions for studying D-Leucine’s metabolic roles in non-mammalian systems?

Research Question Framework

  • PICO Framework: Define P opulation (e.g., Drosophila models), I ntervention (D-Leucine supplementation), C omparison (L-Leucine controls), and O utcome (growth rate, amino acid profiles) .
  • FINER Criteria: Ensure questions are F easible (e.g., using lab-grade reagents), I nteresting (novel metabolic pathways), N ovel (understudied D-isomer effects), E thical (non-human models), and R elevant (antibiotic development) .

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